REACTION_CXSMILES
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[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH3:12])([CH3:11])[C:3]1=[CH2:13].[BH4-].[Na+].O>CO.C(OCC)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH3:12])([CH3:11])[CH:3]1[CH3:13] |f:1.2|
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Name
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|
Quantity
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3.46 g
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Type
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reactant
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Smiles
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CN1C(C(C2=CC=CC=C12)(C)C)=C
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Name
|
|
Quantity
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1.14 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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O
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The initial deep red color of the solution gradually changed to a light orange during the reaction
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Type
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CUSTOM
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Details
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The ether layer was separated
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Type
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EXTRACTION
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Details
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the lower aqueous layer was again extracted with ether
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Type
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WASH
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Details
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The combined ether layers were washed with 10% aqueous sodium hydroxide solution
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Type
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DRY_WITH_MATERIAL
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Details
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water, and dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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Removal of solvent from the filtered extracts
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Type
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WAIT
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Details
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left 3.10 g (88.6%) of an orange oil
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Type
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DISTILLATION
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Details
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This oil was distilled in vacuum
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Name
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Type
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product
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Smiles
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CN1C(C(C2=CC=CC=C12)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |